molecular formula C21H18N2O3 B11103776 N'-(2-phenoxyacetyl)-4-biphenylcarbohydrazide

N'-(2-phenoxyacetyl)-4-biphenylcarbohydrazide

Cat. No.: B11103776
M. Wt: 346.4 g/mol
InChI Key: IMADPTHJRNEFNV-UHFFFAOYSA-N
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Description

N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenoxyacetyl group and a biphenylcarbohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide typically involves the reaction of 2-phenoxyacetyl chloride with 4-biphenylcarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide lies in its biphenylcarbohydrazide structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N'-(2-phenoxyacetyl)-4-phenylbenzohydrazide

InChI

InChI=1S/C21H18N2O3/c24-20(15-26-19-9-5-2-6-10-19)22-23-21(25)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2,(H,22,24)(H,23,25)

InChI Key

IMADPTHJRNEFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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